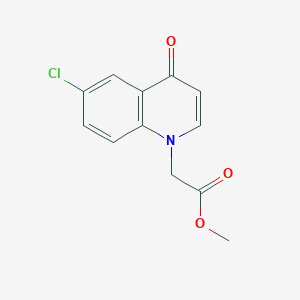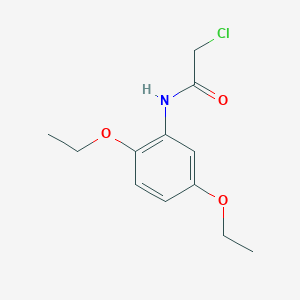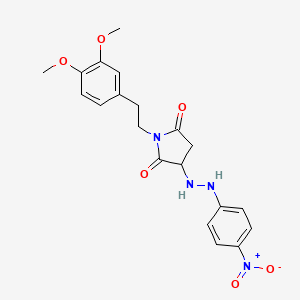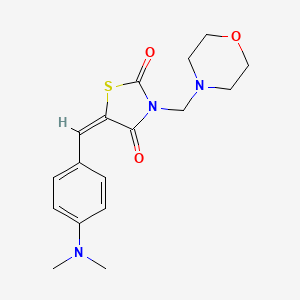![molecular formula C14H15N5O2 B2881286 N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-cyclopropylisoxazole-3-carboxamide CAS No. 1797680-74-0](/img/structure/B2881286.png)
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-cyclopropylisoxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Imidazole has become an important synthon in the development of new drugs .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different synthetic routes for imidazole and their derived products .Molecular Structure Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc .Mechanism of Action
Target of Action
It’s worth noting that compounds containing imidazole and pyrazole moieties have been known to interact with a broad range of biological targets . These include various enzymes, receptors, and proteins involved in critical biological processes.
Mode of Action
Compounds containing imidazole and pyrazole moieties are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds and hydrophobic interactions . These interactions can lead to changes in the conformation or activity of the target, thereby influencing the biological processes in which the target is involved.
Biochemical Pathways
Compounds containing imidazole and pyrazole moieties have been reported to influence a variety of biochemical pathways . These include pathways related to inflammation, cancer, diabetes, and various infectious diseases.
Pharmacokinetics
Compounds containing imidazole and pyrazole moieties are generally known for their good solubility in water and other polar solvents, which can influence their absorption and distribution .
Result of Action
Compounds containing imidazole and pyrazole moieties have been reported to exhibit a variety of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of compounds containing imidazole and pyrazole moieties .
Advantages and Limitations for Lab Experiments
One of the advantages of N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-cyclopropylisoxazole-3-carboxamide is that it specifically targets macrophages in the tumor microenvironment, which are known to play a crucial role in tumor growth and metastasis. This makes it a promising candidate for combination therapy with other cancer therapies, such as chemotherapy and immunotherapy. However, one of the limitations of this compound is that it has only been studied in preclinical models of cancer, and its safety and efficacy in humans are not yet known.
Future Directions
In the future, it will be important to study the safety and efficacy of N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-cyclopropylisoxazole-3-carboxamide in clinical trials. In addition, it will be important to investigate the potential of this compound in combination with other cancer therapies, such as chemotherapy and immunotherapy. Finally, it will be important to identify biomarkers that can predict the response to this compound, which will help to identify patients who are most likely to benefit from this therapy.
Conclusion
In conclusion, this compound is a promising candidate for the treatment of cancer, due to its ability to specifically target macrophages in the tumor microenvironment. It has been extensively studied in preclinical models of cancer, and has been shown to inhibit tumor growth and metastasis. However, further studies are needed to determine its safety and efficacy in humans, and to investigate its potential in combination with other cancer therapies.
Synthesis Methods
The synthesis of N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-cyclopropylisoxazole-3-carboxamide involves several steps, including the coupling of 1H-imidazo[1,2-b]pyrazole with 5-cyclopropylisoxazole-3-carboxylic acid, followed by the addition of an ethyl group to the imidazole ring. The final product is obtained after purification by column chromatography and recrystallization. The yield of this compound is around 50%, and the purity is greater than 95%.
Scientific Research Applications
N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-cyclopropylisoxazole-3-carboxamide has been extensively studied in preclinical models of cancer, including mouse models and patient-derived xenografts. It has been shown to inhibit the activity of macrophages in the tumor microenvironment, leading to a reduction in tumor growth and metastasis. In addition, this compound enhances the activity of T cells, which are important for the immune response against cancer cells. These findings suggest that this compound could be used in combination with other cancer therapies, such as chemotherapy and immunotherapy.
properties
IUPAC Name |
5-cyclopropyl-N-(2-imidazo[1,2-b]pyrazol-1-ylethyl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O2/c20-14(11-9-12(21-17-11)10-1-2-10)15-5-6-18-7-8-19-13(18)3-4-16-19/h3-4,7-10H,1-2,5-6H2,(H,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAOXAUBNNLHANZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)NCCN3C=CN4C3=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2-chloro-6-fluorobenzyl)thio]-N-isopropyl-5-oxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2881205.png)
![6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yl-[4-(2-methoxyphenyl)piperazin-1-yl]methanone;hydrochloride](/img/structure/B2881206.png)


![2-chloro-N-[3-(trifluoromethyl)phenyl]pyridine-3-sulfonamide](/img/structure/B2881212.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)acrylamide](/img/structure/B2881214.png)
![8-(3-Chloro-4-methylphenyl)-3-(2-ethoxyethyl)-1-methyl-1,3,5-trihydroimidazoli dino[1,2-h]purine-2,4-dione](/img/structure/B2881217.png)


![Ethyl 6-chloro-4-[(2-fluorophenyl)amino]quinoline-3-carboxylate](/img/structure/B2881222.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2,4-dimethoxybenzamide](/img/structure/B2881224.png)
![[2-Amino-4-(4-methoxy-phenyl)-thiazol-5-yl]-acetic acid](/img/structure/B2881225.png)